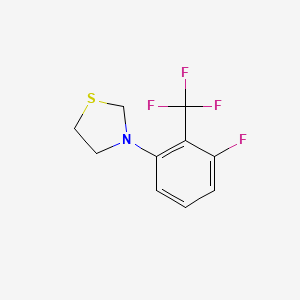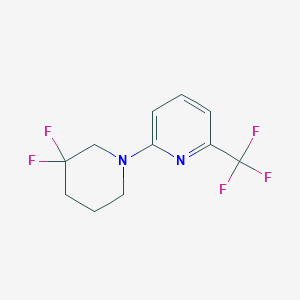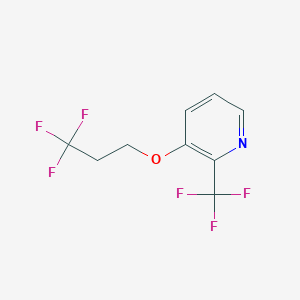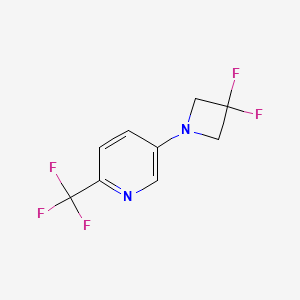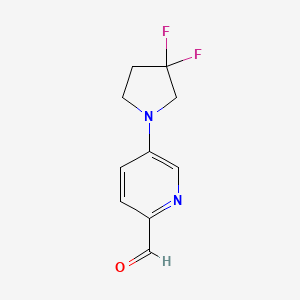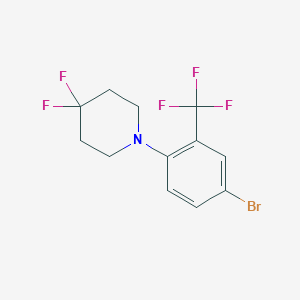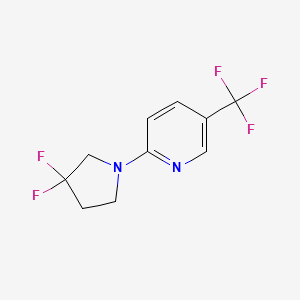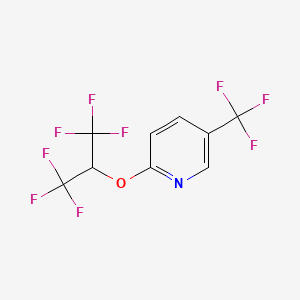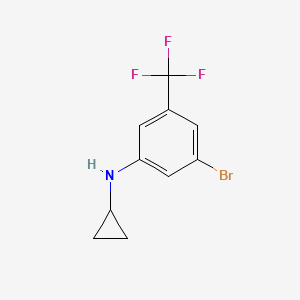
3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
“3-bromo-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H5BrF3N . It is also known by other names such as “3-Amino-5-bromobenzotrifluoride” and "3-bromo-5-trifluoromethylaniline" .
Synthesis Analysis
While specific synthesis methods for “3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline” were not found, “3-Amino-5-bromobenzotrifluoride” has been used in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “3-bromo-5-(trifluoromethyl)aniline” consists of a benzene ring with an amino group (NH2) and a trifluoromethyl group (CF3) attached to it . The bromine atom is also attached to the benzene ring .
Physical And Chemical Properties Analysis
The molecular weight of “3-bromo-5-(trifluoromethyl)aniline” is 240.02 g/mol .
Applications De Recherche Scientifique
Synthesis and Structural Elaboration
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a compound that can be used in various synthetic processes. One such application involves its role in the synthesis of quinolinones and quinolines. For instance, an acid-catalyzed cyclization-condensation process can produce 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further converted into 4-bromo-2-(trifluoromethyl)quinolines. These intermediates can then undergo halogen/metal exchange, leading to the formation of 2-trifluoromethyl-4-quinolyllithiums and 4-bromo-2-trifluoromethyl-3-quinolyllithiums. The latter can be trapped to yield 3-functionalized products, offering a pathway for further molecular elaboration (Marull & Schlosser, 2003).
Vibrational Analysis and NLO Materials
The vibrational properties of compounds similar to 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline, such as 4-bromo-3-(trifluoromethyl)aniline, have been studied using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies provide insights into the effects of substituent positions on the vibrational spectra and molecular structure. Furthermore, the analysis of hyperconjugation interactions and molecular electrostatic potential surfaces using theoretical density functional theory computations reveals the potential of these compounds in non-linear optical (NLO) materials (Revathi et al., 2017).
Crystal Structure Analysis
The crystal structure of compounds related to 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline, like p-bromo-N-(p-cyanobenzylidene)aniline, provides valuable information about molecular interactions and structural characteristics. Such analysis helps in understanding the arrangement of molecules in crystalline forms, offering insights crucial for material science and pharmaceutical applications (Ojala et al., 2001).
Metal-Free Synthesis of Anilines
An alternative, metal-free method for synthesizing anilines, including meta-bromo and meta-trifluoromethylanilines, has been reported. This method starts from compounds like 3-tribromomethylcyclopentanone or 3-(2-bromo-2-chloro-1,1,1-trifluoroethyl)cyclopentanone. The reaction proceeds in acceptable to high yields and allows for the synthesis of anilines with unique substitution patterns (Staudt, Cetin, & Bunch, 2022).
Mécanisme D'action
Target of Action
It’s known that this compound is used as a reagent in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura reaction, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds.
Result of Action
As a reagent in the suzuki–miyaura cross-coupling reaction , it contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.
Propriétés
IUPAC Name |
3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-7-3-6(10(12,13)14)4-9(5-7)15-8-1-2-8/h3-5,8,15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYOMTACZDDAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




